molecular formula C11H10N2O2 B2979006 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 874991-12-5

3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2979006
CAS RN: 874991-12-5
M. Wt: 202.213
InChI Key: MQLANCBGBSRAKS-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is a derivative of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 3-methoxyphenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a methoxy group (-O-CH3) attached .

Scientific Research Applications

Synthesis and Characterization

  • Reductive Amination : 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is used in reductive amination processes. For example, it can react with 3-chloro-4-fluoroaniline to form secondary amines, which are valuable in synthesizing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad & Kumar, 2009).

Biological and Medicinal Applications

  • Antimicrobial Activity : Chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including compounds like 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, have shown significant antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
  • Antioxidant Properties : Pyrazole-4-carbaldehyde derivatives have been found to possess antioxidant capabilities. For instance, certain derivatives with methyl and methoxy substitutions demonstrate notable DPPH and hydroxyl free radical scavenging abilities (Gurunanjappa, Kameshwar & Kariyappa, 2017).

Chemical Reactions and Derivatives

  • Synthesis of Heterocycles : This compound is utilized in synthesizing various heterocycles like thiazolidinone, thiazole, and thiazoline, which are important in medicinal chemistry (Khalifa, Nossier & Al-Omar, 2017).
  • Solvatochromic and Photophysical Studies : The compound has been studied for its solvatochromic and photophysical properties, providing insights into its behavior in different solvents and its potential in materials science (Singh et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

Without specific studies or safety data sheets for “3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde”, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound .

Future Directions

The future directions for research on “3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” would likely depend on its potential applications. Pyrazole derivatives are of interest in various fields, including medicinal chemistry, due to their biological activity .

properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLANCBGBSRAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874991-12-5
Record name 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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